molecular formula C11H17NO B15060956 (S)-1-(2-Ethoxyphenyl)propan-1-amine

(S)-1-(2-Ethoxyphenyl)propan-1-amine

Cat. No.: B15060956
M. Wt: 179.26 g/mol
InChI Key: LOOPRHOZPKBHTR-JTQLQIEISA-N
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Description

(S)-1-(2-Ethoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Ethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-ethoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2-ethoxybenzaldehyde with (S)-1-phenylpropan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides or acyl chlorides are used under appropriate conditions.

Major Products Formed

    Oxidation Products: Imines, oximes, or nitro compounds.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-Ethoxyphenyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of amine compounds with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Ethoxyphenyl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activity.

    1-(2-Methoxyphenyl)propan-1-amine: A structurally similar compound with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)ethan-1-amine: A related compound with a shorter carbon chain.

Uniqueness

(S)-1-(2-Ethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(1S)-1-(2-ethoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8,10H,3-4,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOPRHOZPKBHTR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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